2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine
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Overview
Description
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine is an organic compound characterized by the presence of a difluoroethylamine group attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine typically involves the reaction of 4-isopropylbenzaldehyde with difluoroethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoroethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce secondary amines.
Scientific Research Applications
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The difluoroethylamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-phenylethan-1-amine
- 2,2-Difluoro-2-[4-(methyl)phenyl]ethan-1-amine
- 2,2-Difluoro-2-[4-(tert-butyl)phenyl]ethan-1-amine
Uniqueness
2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,2-difluoro-2-(4-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H15F2N/c1-8(2)9-3-5-10(6-4-9)11(12,13)7-14/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
GKKBTWWDMIJTCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)(F)F |
Origin of Product |
United States |
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